

Application Notes and Protocols for Near-Infrared Cyan Fluorescent Proteins (NCFPs)

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Compound of Interest

Compound Name: NCFP

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-Infrared Cyan Fluorescent Proteins (**NCFPs**), more broadly categorized under Near-Infrared Fluorescent Proteins (NIR FPs), are a class of genetically encoded probes that fluoresce in the near-infrared spectrum (approximately 650-900 nm). This property makes them exceptionally valuable for in vitro and in vivo imaging studies due to reduced autofluorescence, low light scattering, and deep tissue penetration of near-infrared light.^{[1][2][3]} These proteins are engineered from bacterial phytochromes and utilize the endogenous chromophore biliverdin, which is a product of heme metabolism in eukaryotic cells.^{[1][4]} This eliminates the need for an external supply of the chromophore in most mammalian and human cell studies.^[4]

This document provides detailed application notes and protocols for the use of **NCFPs** in both in vitro and in vivo research, with a focus on quantitative data, experimental methodologies, and visualization of workflows and signaling pathways.

Data Presentation: Properties of Monomeric Near-Infrared Fluorescent Proteins

The following table summarizes the key photophysical properties of several modern monomeric NIR FPs. Monomeric proteins are generally preferred as fusion tags to minimize interference with the function and oligomerization of the protein of interest.^[1]

Fluorescent Protein	Excitation (nm)	Emission (nm)	Extinction Coefficient ($M^{-1}cm^{-1}$)	Quantum Yield	Molecular Brightness	Cellular Brightness (% of EGFP)	Reference
miRFP670	648	670	103,000	0.136	14.0	18	[3]
emiRFP670	642	670	87,400	0.14	12.2	31	[5]
miRFP680	661	680	94,000	0.145	13.6	13	[5]
miRFP703	675	703	90,900	0.086	7.8	15	[3]
emiRFP703	674	703	90,900	0.086	7.8	27	[5]
miRFP709	684	709	105,000	0.09	9.5	16	[3]
miRFP713	690	713	99,000	0.07	6.9	10	[5]
miRFP720	690	720	105,000	0.075	7.9	14	[3]
mCardinal	604	659	87,000	0.19	16.5	14	[5]
smURFP	642	670	180,000	0.18	32.4	10	[5]

- Molecular Brightness is the product of the extinction coefficient and the quantum yield.
- Cellular Brightness is the effective fluorescence in transiently transfected live HeLa cells, with no exogenous biliverdin, normalized to the fluorescence of co-transfected EGFP.[\[2\]](#)[\[3\]](#)

This metric is often more relevant for practical applications as it accounts for chromophore availability and protein expression levels.^[1]

Experimental Protocols

In Vitro Studies: Live-Cell Imaging

This protocol describes the use of **NCFPs** as fusion tags for visualizing protein localization and dynamics in cultured mammalian cells.

1. Plasmid Construction and Transfection:

- **Vector Design:** Clone the **NCFP** coding sequence in-frame with the gene of interest into a mammalian expression vector (e.g., pcDNA3.1). The **NCFP** can be fused to either the N- or C-terminus of the target protein. A flexible linker (e.g., GGSGGS) between the two coding sequences is recommended to ensure proper folding and function of both proteins.
- **Cell Culture:** Plate mammalian cells (e.g., HeLa or HEK293T) on glass-bottom dishes or chamber slides suitable for microscopy. Culture in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
- **Transfection:** Transfect the cells with the **NCFP** fusion plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

2. Live-Cell Imaging:

- **Microscopy Setup:** Use an inverted fluorescence microscope equipped with a suitable laser line for excitation and an emission filter set for near-infrared detection. For many **NCFPs**, a 630-640 nm laser is appropriate for excitation.^[6] Use a Cy5 filter set or a long-pass filter to collect the emitted fluorescence.^[6] Xenon lamps are recommended light sources for NIR imaging.^[1]
- **Image Acquisition:**
 - Place the dish on the microscope stage and bring the cells into focus.
 - Excite the **NCFP** fusion protein with the appropriate laser line.

- Capture fluorescence images using a sensitive camera (e.g., sCMOS or EMCCD).
- For multicolor imaging, **NCFPs** can be combined with green and red fluorescent proteins (e.g., EGFP and mCherry) with minimal spectral overlap.[1]

3. Data Analysis:

- Analyze the captured images to determine the subcellular localization of the fusion protein.
- For dynamic studies, acquire time-lapse series to track protein movement or changes in localization over time.

In Vivo Studies: Whole-Body Imaging in Mice

This protocol outlines the use of **NCFPs** for non-invasive imaging of biological processes, such as tumor growth or cell tracking, in a mouse model.

1. Cell Line Generation and Implantation:

- **Stable Cell Line:** Generate a stable cell line expressing the **NCFP** by transfecting the desired cells (e.g., a cancer cell line) with the **NCFP** expression vector and selecting for stable integrants (e.g., using G418 or puromycin).
- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human cells. All animal procedures must be approved by the institutional animal care and use committee.
- **Implantation:** Inject the **NCFP**-expressing cells into the desired location in the mice (e.g., subcutaneously for a solid tumor model or intravenously for a metastasis model).

2. Whole-Body Fluorescence Imaging:

- **Imaging System:** Use an in vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging.
- **Image Acquisition:**
 - Anesthetize the mouse using isoflurane.

- Place the mouse in the imaging chamber.
- Acquire a brightfield image for anatomical reference.
- Select the appropriate excitation and emission filters for the specific **NCFP**.
- Acquire the fluorescence image. The long wavelengths of NIR light allow for deep tissue imaging.^[1]
- For longitudinal studies, image the mice at regular intervals to monitor the process of interest (e.g., tumor growth).

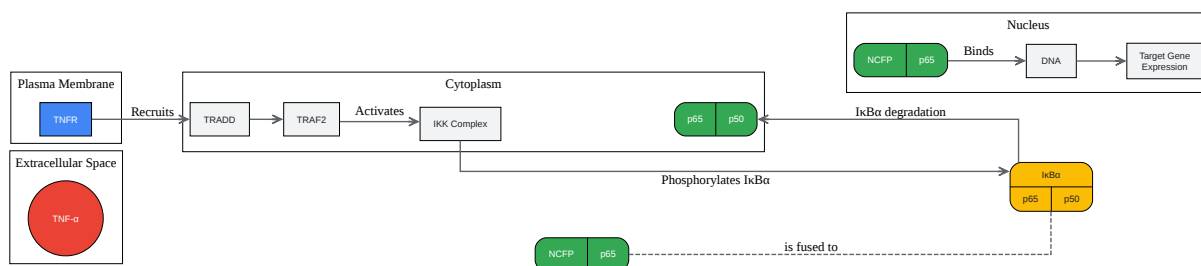
3. Data Analysis:

- Use the imaging system's software to overlay the fluorescence and brightfield images.
- Quantify the fluorescence signal intensity to measure, for example, the tumor volume or the number of metastatic foci.
- To account for variations in cell number, a co-expressed reporter like firefly luciferase can be used for normalization.^[7]

Mandatory Visualization

Signaling Pathway Diagram: **NCFP** as a Reporter for NF- κ B Signaling

This diagram illustrates how an **NCFP** can be used as a fluorescent reporter to study the NF- κ B signaling pathway. In this example, the p65 subunit of NF- κ B is fused to an **NCFP**. Upon pathway activation, the **NCFP**-p65 fusion protein translocates from the cytoplasm to the nucleus, which can be visualized by fluorescence microscopy.

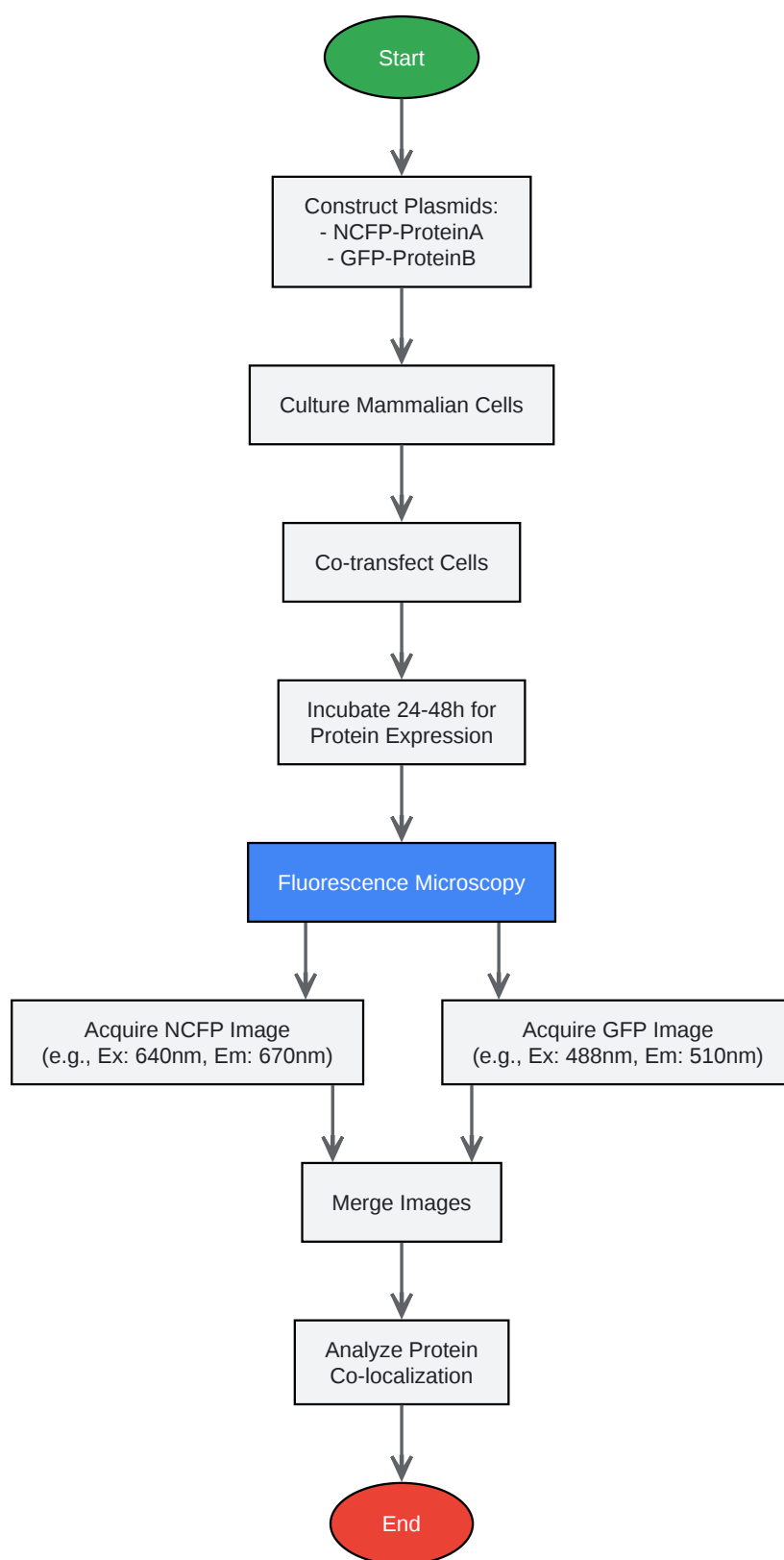


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Caption: **NCFP** as a reporter for NF-κB translocation.

Experimental Workflow Diagram: In Vitro Multicolor Imaging

This diagram shows the workflow for a typical in vitro experiment using an **NCFP** for multicolor live-cell imaging.

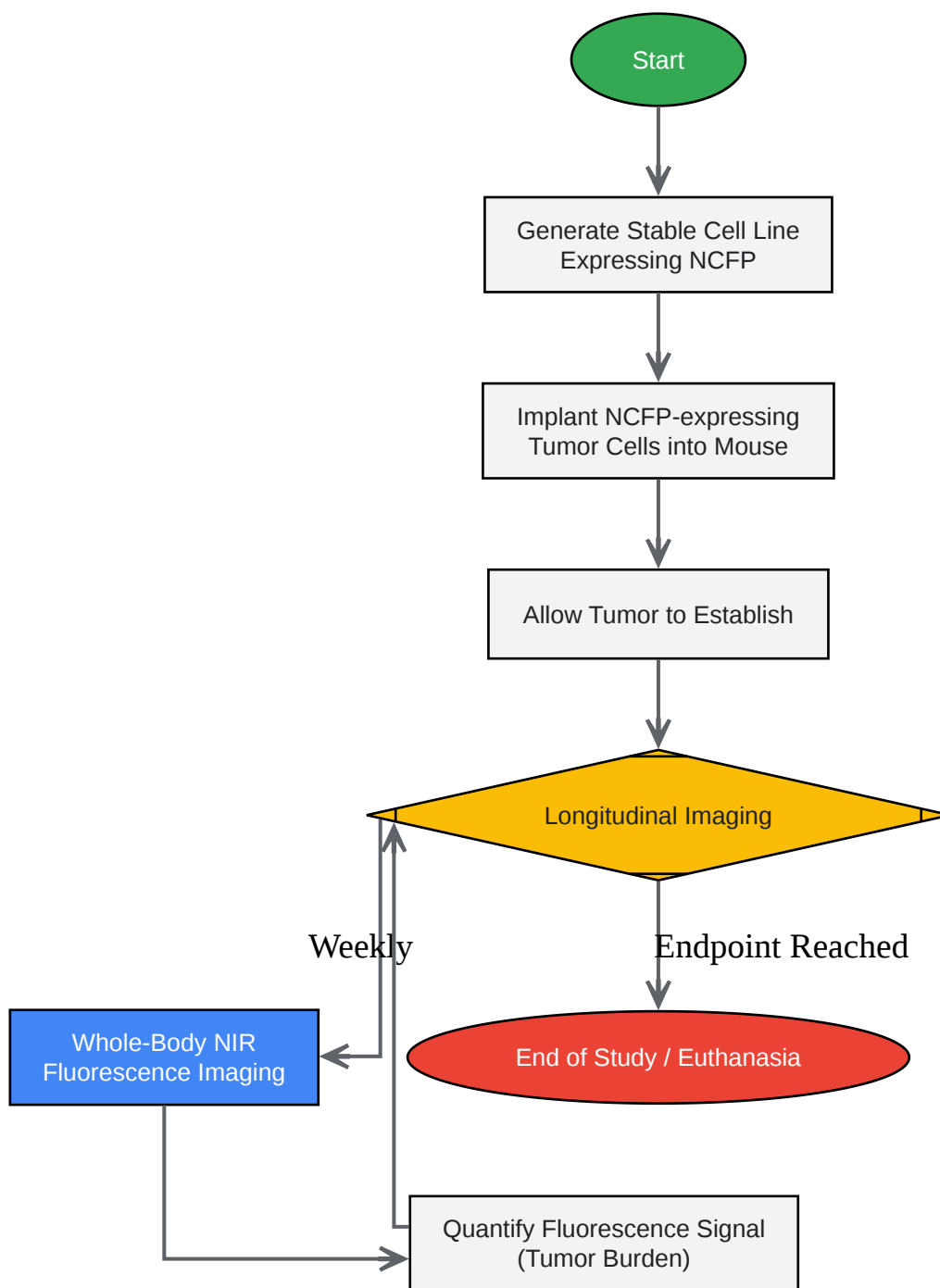


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Caption: Workflow for in vitro multicolor imaging.

Experimental Workflow Diagram: In Vivo Tumor Imaging

This diagram illustrates the workflow for an in vivo study using **NCFP**-expressing cells to monitor tumor growth in a mouse model.



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Caption: Workflow for in vivo tumor imaging.

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